Acrylamide-d5

Description

Properties

IUPAC Name |

N,N,2,3,3-pentadeuterioprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i1D2,2D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPVXLWXLXDGHG-LUPFFDCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C(=O)N([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

76.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108152-65-4 | |

| Record name | 108152-65-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Analytical Cornerstone: A Technical Guide to Acrylamide-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Acrylamide Analysis

Acrylamide, a process-induced contaminant found in a wide array of heat-treated foods, has garnered significant attention from regulatory bodies and the scientific community due to its classification as a probable human carcinogen.[1] Its presence in everyday food items, such as potato chips, coffee, and baked goods, necessitates highly accurate and reliable analytical methods to ensure food safety and comply with regulatory guidelines. The cornerstone of such methods is the use of a stable isotope-labeled internal standard, with acrylamide-d5 being a prominent choice. This guide provides an in-depth technical overview of this compound, from its synthesis to its critical role in robust analytical methodologies.

The Role of this compound in Isotope Dilution Mass Spectrometry

The principle behind using this compound lies in isotope dilution mass spectrometry (IDMS), a technique renowned for its high precision and accuracy. By introducing a known quantity of the isotopically labeled standard into a sample at the beginning of the analytical workflow, any variations in sample preparation, extraction efficiency, and instrument response can be effectively normalized. This compound, being chemically identical to the native analyte, co-elutes chromatographically and exhibits similar ionization behavior in the mass spectrometer. However, its increased mass allows for its distinct detection, enabling a precise ratiometric quantification of the target analyte.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.

| Property | Value | Source |

| Chemical Formula | C₃D₅NO | [2] |

| Molecular Weight | 76.11 g/mol | [2] |

| Isotopic Enrichment | Typically ≥98 atom % D | [2][3] |

| Appearance | White crystalline solid | |

| Solubility | Highly soluble in water | |

| Storage Conditions | Store at room temperature, protected from light. | [2] |

| Stability | Stable under recommended storage conditions. Re-analysis of chemical purity is recommended after three years. | [2] |

Synthesis of this compound: A Conceptual Protocol

While various methods exist for the synthesis of deuterated compounds, a common approach for this compound involves the deuteration of acrylonitrile followed by hydration. The following is a conceptual step-by-step protocol based on established chemical principles.[4]

Step 1: Deuteration of Acrylonitrile

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve acrylonitrile in a suitable aprotic solvent.

-

Deuterium Source: Introduce a deuterium source, such as deuterium oxide (D₂O), in the presence of a base catalyst.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature to facilitate the exchange of protons for deuterons at all five positions.

-

Monitoring: Monitor the progress of the reaction using techniques like NMR spectroscopy to confirm the extent of deuteration.

-

Work-up: Upon completion, quench the reaction and isolate the deuterated acrylonitrile through extraction and distillation.

Step 2: Hydration of Deuterated Acrylonitrile

-

Reaction Setup: In a separate reaction vessel, combine the deuterated acrylonitrile with a hydration agent, such as a mixture of sulfuric acid and water.

-

Reaction Conditions: Heat the mixture under controlled conditions to promote the hydration of the nitrile group to an amide.

-

Neutralization and Extraction: After the reaction is complete, cool the mixture and neutralize it with a suitable base. Extract the this compound into an organic solvent.

-

Purification: Purify the crude product through recrystallization or column chromatography to obtain high-purity this compound.

-

Characterization: Confirm the identity and isotopic enrichment of the final product using mass spectrometry and NMR spectroscopy.

Sources

An In-depth Technical Guide to Acrylamide-d5: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrylamide-d5 is the deuterated analog of acrylamide, a well-known industrial chemical and a processing-contaminant found in certain foods.[1][2] In the scientific community, particularly in analytical chemistry and proteomics, this compound serves as an invaluable tool. Its isotopic labeling allows it to be used as an internal standard for the accurate quantification of acrylamide in various matrices, most notably in food safety analysis.[3][4][5] This guide provides a comprehensive overview of the chemical properties, molecular structure, and key applications of this compound, offering insights for researchers and professionals in related fields.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid that is soluble in water.[6] Its physical and chemical properties are largely similar to its non-deuterated counterpart, with the key difference being its increased molecular weight due to the presence of five deuterium atoms. This mass difference is fundamental to its application in mass spectrometry-based analytical methods.

| Property | Value | Source(s) |

| Chemical Formula | C₃D₅NO | [6][7] |

| Linear Formula | CD₂=CDCOND₂ | [8] |

| Molecular Weight | 76.11 g/mol | [7][8] |

| CAS Number | 108152-65-4 | [6][8] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 84 - 85 °C | [6] |

| Boiling Point | 125 °C at 33 hPa | [6] |

| Solubility | Soluble in water | [6] |

| Isotopic Purity | ≥98 atom % D | [8] |

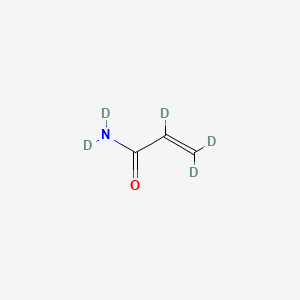

Molecular Structure

The structure of this compound is analogous to acrylamide, featuring a vinyl group attached to an amide functional group.[9] All five hydrogen atoms in the molecule are replaced with deuterium. The presence of the carbon-carbon double bond in conjugation with the carbonyl group of the amide leads to a resonance-stabilized system.[9]

Caption: Chemical structure of this compound.

Synthesis

While detailed synthetic procedures are often proprietary, the general synthesis of acrylamide involves the hydration of acrylonitrile.[1] It is plausible that this compound is synthesized through a similar pathway using deuterated starting materials.

Applications in Scientific Research

The primary application of this compound is as an internal standard in analytical methods for the quantification of acrylamide.[3] This is particularly crucial in the food industry, where acrylamide can form in carbohydrate-rich foods during high-temperature cooking processes like frying, baking, and roasting.[1][3]

Use as an Internal Standard in Mass Spectrometry

Causality behind Experimental Choice: In quantitative analysis using mass spectrometry (MS), variations in sample preparation, injection volume, and instrument response can introduce significant errors. An internal standard is a compound that is chemically similar to the analyte but has a different mass. By adding a known amount of the internal standard to both the calibration standards and the unknown samples, any variations in the analytical process will affect both the analyte and the internal standard equally. The ratio of the analyte signal to the internal standard signal is then used for quantification, which corrects for these variations and improves the accuracy and precision of the measurement.

This compound is an ideal internal standard for acrylamide analysis because its chemical and physical properties are nearly identical to those of acrylamide, ensuring that it behaves similarly during extraction, chromatography, and ionization.[3] However, its mass is higher by five daltons, allowing it to be distinguished from the native acrylamide by the mass spectrometer.

Experimental Protocol: Quantification of Acrylamide in Food Samples using LC-MS/MS

The following is a generalized, self-validating protocol for the determination of acrylamide in a food matrix using this compound as an internal standard.

1. Sample Preparation and Extraction:

-

Homogenize a representative portion of the food sample.

-

Weigh a precise amount of the homogenized sample (e.g., 1 gram) into a centrifuge tube.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Add water and mix thoroughly to extract acrylamide and this compound.

-

Centrifuge the sample to separate the solid matrix from the aqueous extract.

2. Sample Clean-up (Solid-Phase Extraction - SPE):

-

Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

-

Load the aqueous extract onto the SPE cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the acrylamide and this compound with a stronger solvent.

-

The use of SPE is crucial for removing matrix components that could interfere with the analysis and cause ion suppression in the mass spectrometer.

3. LC-MS/MS Analysis:

-

Inject the cleaned-up extract into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate acrylamide and this compound from other components using a suitable LC column (e.g., a polar-embedded reversed-phase column).

-

Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transition for Acrylamide: m/z 72 -> 55

-

MRM Transition for this compound: m/z 77 -> 60

-

-

The specific precursor and product ions are selected for their high abundance and specificity, ensuring a sensitive and selective detection of the target analytes.

4. Data Analysis and Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of acrylamide to the peak area of this compound against the concentration of acrylamide for a series of calibration standards.

-

Determine the concentration of acrylamide in the sample extract by comparing the peak area ratio of the sample to the calibration curve.

-

Calculate the final concentration of acrylamide in the original food sample, taking into account the initial sample weight and any dilution factors.

Caption: Workflow for Acrylamide Quantification in Food.

Safety and Handling

Acrylamide is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[6] It is also known to be a neurotoxin.[10] this compound should be handled with the same precautions as its non-deuterated counterpart.

Precautionary Measures:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.[6]

-

Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[6]

Conclusion

This compound is an essential tool for researchers and analytical scientists, enabling the accurate and reliable quantification of acrylamide in complex matrices. Its role as an internal standard in mass spectrometry-based methods is critical for ensuring food safety and for advancing our understanding of acrylamide formation and mitigation. A thorough understanding of its chemical properties, structure, and proper handling is paramount for its effective and safe use in the laboratory.

References

-

Clune, A. J., & Raftery, D. (2021). Biomedical rationale for acrylamide regulation and methods of detection. Journal of Food Science, 86(3), 633-644. [Link]

-

Acrylamide. Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]

- Lee, J. H., & Shin, H. S. (2005). Validation of an improved LC/MS/MS method for acrylamide analysis in foods. Food Science and Biotechnology, 14(4), 544-548.

-

Acrylamide. Wikipedia. [Link]

-

Detection and Quantitation of Acrylamide in Foods. U.S. Food and Drug Administration. [Link]

- Taeymans, D., Wood, J., Ashby, P., Blank, I., Studer, A., Vass, M., & Stadler, R. H. (2004). A review of acrylamide: an industry perspective on research, analysis, formation, and control. Critical reviews in food science and nutrition, 44(5), 323-347.

-

Acrylamide Definition, Uses & Structure. Study.com. [Link]

- O'Brien, J., & He, Q. (2005). The protective agents used against acrylamide toxicity: an in vitro cell culture study-based review.

Sources

- 1. Acrylamide - Wikipedia [en.wikipedia.org]

- 2. A review of acrylamide: an industry perspective on research, analysis, formation, and control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biomedical rationale for acrylamide regulation and methods of detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jfda-online.com [jfda-online.com]

- 5. Detection and Quantitation of Acrylamide in Foods | FDA [fda.gov]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Acrylamide Definition, Uses & Structure | Study.com [study.com]

- 10. The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Deuterated Acrylamide: An In-depth Technical Guide for Researchers

Foreword: The Strategic Value of Deuterium Labeling in Acrylamide Research

In the landscape of modern molecular research, the strategic substitution of hydrogen with its stable isotope, deuterium, offers a powerful tool for elucidating complex biological and chemical processes. Deuterated acrylamide has emerged as an invaluable probe in fields ranging from polymer science and materials research to proteomics and drug development. The altered mass and nuclear magnetic resonance properties of deuterated molecules provide enhanced sensitivity and resolution in analytical techniques, enabling researchers to track molecular interactions, define metabolic pathways, and stabilize pharmaceuticals against degradation with remarkable precision.[1]

This guide provides a comprehensive overview of the synthesis of deuterated acrylamide, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, outlines self-validating systems for robust and reproducible synthesis, and is grounded in authoritative scientific literature.

Synthetic Strategies: Navigating the Pathways to Deuterated Acrylamide

The synthesis of deuterated acrylamide can be approached through several strategic pathways, each with its own advantages and considerations regarding the desired isotopic labeling pattern, required purity, and available starting materials. The choice of synthetic route is dictated by the specific research application of the deuterated acrylamide.

Base-Catalyzed Hydrogen-Deuterium Exchange: A Direct Approach

One of the most direct methods for introducing deuterium into the acrylamide molecule is through base-catalyzed hydrogen-deuterium (H/D) exchange. This method is particularly effective for producing acrylamide-d3, where the three vinyl protons are replaced with deuterium.[2]

Mechanistic Insight: The vinyl protons of acrylamide are rendered acidic due to the electron-withdrawing nature of the adjacent carbonyl group. In the presence of a base and a deuterium source, such as deuterium oxide (D₂O), these protons can be abstracted to form a resonance-stabilized carbanion. Subsequent quenching of this intermediate with a deuteron from the solvent incorporates the deuterium atom into the molecule.[3] Repetition of this process leads to the progressive replacement of all three vinyl hydrogens with deuterium.

Experimental Considerations:

-

Choice of Base: A non-nucleophilic base is crucial to avoid unwanted side reactions, such as polymerization or hydrolysis of the amide. Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are often employed.

-

Deuterium Source: Deuterium oxide (D₂O) is the most common and cost-effective deuterium source for this method. An excess of D₂O is used to drive the equilibrium towards the deuterated product.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures to facilitate the exchange process. The reaction time is a critical parameter that needs to be optimized to achieve the desired level of deuteration without significant product degradation.

Synthesis from Deuterated Precursors: A Building-Block Approach

An alternative strategy involves the synthesis of acrylamide from deuterated starting materials. This approach offers greater control over the specific positions of deuterium labeling. A notable example is the synthesis of 2-d-acrylamide from deuterated acrylonitrile.[4]

Synthetic Pathway: This two-step procedure begins with the synthesis of 2-d-acrylonitrile, which is then hydrated to yield 2-d-acrylamide.[4]

-

Synthesis of 2-d-acrylonitrile: This precursor can be prepared through various methods, including the reaction of acetylene with deuterium cyanide (DCN) or the dehydration of 2-d-acrylamide oxime.

-

Hydration of 2-d-acrylonitrile: The deuterated acrylonitrile is then hydrated in the presence of a catalyst, such as a copper-based catalyst, to form 2-d-acrylamide.[4]

Advantages of the Precursor Approach:

-

Regiospecificity: This method allows for the precise placement of deuterium at a specific position in the molecule.

-

High Isotopic Purity: By starting with a highly enriched deuterated precursor, the final product can achieve a high level of isotopic purity.

Transition Metal-Catalyzed Deuteration: Advanced Methodologies

Recent advancements in organometallic chemistry have introduced powerful methods for deuterium labeling using transition metal catalysts. While not as commonly reported specifically for acrylamide, these methods offer potential for the development of novel synthetic routes with high efficiency and selectivity. For instance, rhodium-catalyzed hydrogenation of acrylamides has been studied, and similar catalytic systems could be adapted for deuteration by using a deuterium source.[5]

Conceptual Framework: Transition metal catalysts, such as those based on rhodium, iridium, or palladium, can activate C-H bonds, facilitating their cleavage and subsequent reaction with a deuterium source. The choice of catalyst and ligands is critical for achieving the desired regioselectivity and efficiency of the deuteration reaction.

Experimental Protocols: A Practical Guide to Synthesis

The following sections provide detailed, step-by-step methodologies for the synthesis of specific deuterated acrylamide isotopologues. These protocols are designed as self-validating systems, incorporating in-process controls and analytical checkpoints to ensure the quality and purity of the final product.

Protocol for the Synthesis of Acrylamide-d3 via Base-Catalyzed H/D Exchange

This protocol describes a general procedure for the synthesis of acrylamide-2,3,3-d3.

Materials and Equipment:

-

Acrylamide

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

NMR spectrometer

-

Mass spectrometer

Experimental Workflow:

Caption: Workflow for the synthesis of acrylamide-d3.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acrylamide (1.0 eq), anhydrous potassium carbonate (0.2 eq), and deuterium oxide (20 eq).

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) with vigorous stirring.

-

In-Process Control (Self-Validation): After a predetermined time (e.g., 24 hours), carefully take a small aliquot of the reaction mixture. Remove the D₂O under reduced pressure and dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃). Analyze the sample by ¹H NMR to determine the extent of deuteration by observing the disappearance of the vinyl proton signals. Continue the reaction if the desired level of deuteration has not been reached.

-

Work-up: Once the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

-

Purification: Remove the bulk of the D₂O using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) or by column chromatography on silica gel.

-

Final Product Characterization:

Protocol for the Synthesis of 2-d-Acrylamide from Acrylonitrile

This protocol is adapted from the literature for the synthesis of acrylamide with deuterium at the 2-position.[4]

Synthetic Scheme:

Caption: Two-step synthesis of 2-d-acrylamide.

Step-by-Step Procedure:

-

Synthesis of 2-d-acrylonitrile: This step requires specialized procedures for handling cyanide-containing reagents and should be performed with extreme caution in a well-ventilated fume hood. A published procedure involves the reaction of a suitable precursor with a deuterium source.[9]

-

Hydration of 2-d-acrylonitrile: The deuterated acrylonitrile is then subjected to catalytic hydration. A typical procedure involves heating the deuterated acrylonitrile in the presence of a copper catalyst and water.[4]

-

Purification and Characterization: The resulting 2-d-acrylamide is purified by recrystallization or chromatography. The final product is characterized by NMR and mass spectrometry to confirm its structure and isotopic purity. A reported procedure yields 2-d-acrylamide with 99.9% chemical purity and 98.4% isotopic enrichment.[4]

Data Presentation and Analysis

The successful synthesis of deuterated acrylamide relies on rigorous analytical characterization to confirm the identity, purity, and isotopic enrichment of the final product.

Comparative Analysis of Synthetic Methods

| Synthetic Method | Typical Isotopologue | Starting Materials | Key Reagents | Typical Yield | Isotopic Purity | Advantages | Disadvantages |

| Base-Catalyzed H/D Exchange | Acrylamide-d3 | Acrylamide | D₂O, Base (e.g., K₂CO₃) | Moderate to Good | >98% | Operationally simple, cost-effective | Potential for side reactions, may require multiple cycles for high enrichment |

| Synthesis from Deuterated Precursor | 2-d-Acrylamide | Acrylonitrile | Deuterated reagents | Good | >98% | High regiospecificity, high isotopic purity | Requires synthesis of deuterated precursor, may involve hazardous reagents |

Interpreting Analytical Data

-

¹H NMR Spectroscopy: The most direct evidence of successful deuteration is the reduction or disappearance of the signals corresponding to the exchanged protons in the ¹H NMR spectrum. The integration of the remaining proton signals relative to an internal standard can be used to quantify the degree of deuteration.

-

²H NMR Spectroscopy: A ²H NMR spectrum will show signals for the incorporated deuterium atoms, confirming their presence and providing information about their chemical environment.[7]

-

Mass Spectrometry: High-resolution mass spectrometry is essential for determining the isotopic distribution of the product. The mass spectrum will show a series of peaks corresponding to the different isotopologues (molecules with different numbers of deuterium atoms), allowing for the calculation of the average isotopic enrichment.[8][10][11][12]

Safety and Handling

Acrylamide is a known neurotoxin and a suspected human carcinogen.[13][14][15][16] All manipulations of acrylamide and its deuterated analogues, whether in solid or solution form, must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.

Mandatory Safety Precautions:

-

Personal Protective Equipment: Wear a lab coat, chemical-resistant gloves (nitrile gloves are commonly used), and safety goggles at all times.[13][14][15][16]

-

Ventilation: Handle solid acrylamide and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[13][14][15]

-

Waste Disposal: Dispose of all acrylamide-contaminated waste, including gloves, pipette tips, and excess reagents, as hazardous chemical waste according to your institution's guidelines.[13][17]

-

Spill Cleanup: In case of a spill, decontaminate the area using a solution of potassium persulfate followed by sodium metabisulfite.[14][16][17]

Conclusion

The synthesis of deuterated acrylamide is a valuable tool for researchers across numerous scientific disciplines. By understanding the underlying chemical principles and carefully selecting the appropriate synthetic strategy, researchers can produce high-quality, isotopically labeled acrylamide for their specific applications. The protocols and guidelines presented in this document provide a solid foundation for the successful and safe synthesis of these important research chemicals.

References

-

Analysis of relative isotopologue abundances for quantitative profiling of complex protein mixtures labelled with the acrylamide/D3-acrylamide alkylation tag system. PubMed. [Link]

-

Analysis of relative isotopologue abundances for quantitative profiling of complex protein mixtures labelled with the acrylamide/D3-acrylamide alkylation tag system. CSU Research Output. [Link]

-

Salin, A. V., & Musin, R. Z. (2018). Synthesis of 2-d-acrylamide. Journal of Labelled Compounds and Radiopharmaceuticals, 61(8), 595–598. [Link]

-

Deuterated Acrylamide Derivatives for Advanced NMR and Polymer Research. ResolveMass Laboratories. [Link]

-

Acrylamide. Environment, Health & Safety, University of California, Berkeley. [Link]

-

Standard Operating Procedures: Acrylamide. Environmental Health and Safety, Iowa State University. [Link]

-

Guidelines for Safe Use of Acrylamide. Duke University Occupational and Environmental Safety Office. [Link]

-

Bird, I., & Farmer, P. B. (1989). The synthesis of deuterium-labelled 2-bromoethanol, acrylonitrile, acrylamide, 2- aminoethanol, 2-bromoethylamine hydrobromide and 1-bromo-2-chloroethane. Journal of Labelled Compounds and Radiopharmaceuticals, 27(2), 199–216. [Link]

-

Hydrogen-Deuterium Exchange in Some Polymer Amides. Journal of Polymer Science. [Link]

-

Analysis of acrylamide in food by isotope-dilution liquid chromatography coupled with electrospray ionization tandem mass spectrometry. PubMed. [Link]

-

Method to estimate amide base-catalyzed back exchange rates in H2O/D2O mixtures. bioRxiv. [Link]

-

Acrylamide Gel SOP. University of California, Santa Barbara. [Link]

- Preparation method and intermediate of deuterated acrylamide.

-

Synthesis of labeled acrylamide and N-methylolacrylamide (NMA): 15N-acrylamide, 13C-NMA, 15N-NMA, and 13C,15N-NMA. ResearchGate. [Link]

-

Experiment 4: Synthesis of hydrogels of acrylamide and bisacrylamide in water. MIT OpenCourseWare. [Link]

-

Rapid Synthesis of Well-Defined Polyacrylamide by Aqueous Cu(0)-Mediated Reversible-Deactivation Radical Polymerization. ACS Publications. [Link]

-

Melt Polymerization of Acrylamide Initiated by Nucleophiles: A Route toward Highly Branched and Amorphous Polyamide 3. ACS Applied Polymer Materials. [Link]

-

Modular Acrylamide Synthesis. ChemistryViews. [Link]

-

Detection and Quantitation of Acrylamide in Foods. FDA. [Link]

-

Preparation of acrylamide solutions for casting of gels. SERVA Electrophoresis GmbH. [Link]

-

Synthesis, Characterization, and Deuterium Labeling of Polyamides Studied by Nuclear Magnetic Resonance Spectroscopy. The Aquila Digital Community. [Link]

-

Isotopologue. Wikipedia. [Link]

-

Deuterium Exchange. Chemistry LibreTexts. [Link]

-

The New Approach to the Preparation of Polyacrylamide-Based Hydrogels: Initiation of Polymerization of Acrylamide with 1,3-Dimethylimidazolium (Phosphonooxy-)Oligosulphanide under Drying Aqueous Solutions. MDPI. [Link]

-

Mass and isotopologue spectra for C20D28O8Zr. The experimental mass... ResearchGate. [Link]

-

On the mechanism of the rhodium catalyzed acrylamide hydrogenation. Gothenburg university publications. [Link]

-

Analysis of acrylamide in food by isotope-dilution liquid chromatography coupled with electrospray ionization tandem mass spectrometry. ElectronicsAndBooks. [Link]

-

A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors in Nitric Acid Solutions of Copper. MDPI. [Link]

-

Method to estimate amide base-catalyzed back exchange rates in H2O/D2O mixtures. bioRxiv. [Link]

-

Determination of Residual Acrylamide in Medical Polyacrylamide Hydrogel by High Performance Liquid Chromatography tandem Mass. Biomedical and Environmental Sciences. [Link]

-

Base-catalyzed hydrogen–deuterium exchange and dehalogenation reactions of 1,2,3-triazole derivatives. ResearchGate. [Link]

-

Deuterated Acrylamide-d3 | CAS 122775-19-3. ResolveMass Laboratories Inc. [Link]

-

Effective Synthesis of Deuterated n-Octylamine and Its Analogues. EPJ Web of Conferences. [Link]

-

Deuterated Poly(acrylamide-d3). Isotope Science / Alfa Chemistry. [Link]

-

Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. resolvemass.ca [resolvemass.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis of 2-d-acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gup.ub.gu.se [gup.ub.gu.se]

- 6. aquila.usm.edu [aquila.usm.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Analysis of relative isotopologue abundances for quantitative profiling of complex protein mixtures labelled with the acrylamide/D3-acrylamide alkylation tag system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 12. Isotopologue - Wikipedia [en.wikipedia.org]

- 13. ehs.umich.edu [ehs.umich.edu]

- 14. fau.edu [fau.edu]

- 15. umdearborn.edu [umdearborn.edu]

- 16. safety.duke.edu [safety.duke.edu]

- 17. ehs.berkeley.edu [ehs.berkeley.edu]

An In-Depth Technical Guide to the Isotopic Purity and Enrichment of Acrylamide-d5

Introduction: The Critical Role of Acrylamide-d5 in Quantitative Analysis

In the landscape of modern analytical chemistry, particularly within drug development and food safety, the demand for precise and accurate quantification of trace-level analytes is paramount. Acrylamide, a process contaminant formed in carbohydrate-rich foods at high temperatures, is a molecule of significant toxicological concern.[1][2] Its reliable quantification hinges on the use of stable isotope-labeled internal standards (SIL-IS) in mass spectrometry-based methods, a practice that has become the gold standard for mitigating matrix effects and improving analytical reproducibility.[3][4] this compound, a deuterated analog of acrylamide, serves as an exemplary SIL-IS. Its chemical behavior is nearly identical to the native analyte, allowing it to co-elute chromatographically and experience similar ionization effects in the mass spectrometer source.[3] The mass difference, however, allows for its distinct detection. This guide provides a comprehensive technical overview of the synthesis, characterization, and critical importance of isotopic purity and enrichment for this compound, tailored for researchers and scientists who rely on high-fidelity analytical data.

Foundational Concepts: Isotopic Purity vs. Isotopic Enrichment

While often used interchangeably, isotopic purity and isotopic enrichment are distinct parameters that define the quality of a stable isotope-labeled compound.

-

Isotopic Enrichment refers to the percentage of a specific isotope at a particular atomic position in a molecule. For this compound, this would describe the percentage of deuterium at the five labeled positions.

-

Isotopic Purity , a broader and more practical term in the context of its use as an internal standard, is the percentage of the desired labeled molecule (in this case, the d5 species) in the entire population of the compound, including unlabeled (d0) and partially labeled (d1, d2, d3, d4) species.[5][6] High isotopic purity is crucial, as the presence of unlabeled acrylamide (d0) in the internal standard can artificially inflate the measured concentration of the native analyte, a phenomenon known as "crosstalk."[3]

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound requires a strategic approach to ensure the stable incorporation of deuterium at the desired positions. While multiple synthetic routes are possible, a common strategy involves the deuteration of acrylonitrile followed by hydration. A plausible synthetic pathway is outlined below.

Caption: Workflow for the comprehensive analysis of this compound isotopic purity.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity

HRMS is a powerful tool for quantifying the relative abundance of each isotopologue. [7] Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as 0.1% formic acid in water/methanol.

-

LC-HRMS Analysis: Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF). A reversed-phase C18 column can be used for chromatographic separation. [8][9]3. Data Acquisition: Acquire full-scan mass spectra in positive electrospray ionization (ESI) mode over a mass range that includes the protonated molecular ions of all possible isotopologues.

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]⁺ ions of acrylamide-d0 through this compound.

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity using the following formula:

Isotopic Purity (%) = [Area(d5) / (Area(d0) + Area(d1) + ... + Area(d5))] x 100 [6] Data Presentation: Expected Mass-to-Charge Ratios

-

| Isotopologue | Chemical Formula | [M+H]⁺ (m/z) |

| Acrylamide-d0 | C₃H₅NO | 72.0444 |

| Acrylamide-d1 | C₃H₄DNO | 73.0507 |

| Acrylamide-d2 | C₃H₃D₂NO | 74.0570 |

| Acrylamide-d3 | C₃H₂D₃NO | 75.0632 |

| Acrylamide-d4 | C₃HD₄NO | 76.0695 |

| This compound | C₃D₅NO | 77.0758 |

Note: Exact masses are calculated based on the most abundant isotopes of C, H, D, N, and O.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Enrichment and Structural Integrity

NMR spectroscopy provides orthogonal information to MS, confirming the positions of the deuterium labels and the overall structural integrity of the molecule. [5][10] Protocol:

-

Sample Preparation: Prepare a concentrated solution of this compound in a non-deuterated solvent (e.g., DMSO) to avoid signal overlap from the solvent.

-

¹H NMR Spectroscopy:

-

Acquire a standard proton NMR spectrum.

-

The absence or significant reduction of signals corresponding to the vinyl and amide protons confirms successful deuteration at these positions.

-

Residual proton signals can be integrated to quantify the amount of non-deuterated or partially deuterated species.

-

-

²H NMR (Deuterium) Spectroscopy:

-

Acquire a deuterium NMR spectrum. This technique directly observes the deuterium nuclei. [11] * The chemical shifts in the ²H spectrum are very similar to those in the ¹H spectrum, allowing for the assignment of deuterium signals to specific positions in the molecule.

-

Integration of the deuterium signals confirms the presence of deuterium at the expected positions and can be used to determine the relative isotopic enrichment at each site.

-

Practical Implications of Isotopic Purity in Quantitative Assays

The isotopic purity of this compound has a direct and significant impact on the accuracy of quantitative results.

-

Underestimation of Analyte: If the internal standard contains a significant fraction of the unlabeled analyte (d0), the response for the internal standard channel will be artificially high, leading to an underestimation of the true analyte concentration in the sample.

-

Calibration Curve Distortion: The presence of unlabeled analyte in the internal standard can lead to a non-zero intercept in the calibration curve, compromising the accuracy of the assay, especially at low concentrations.

-

Regulatory Scrutiny: In regulated environments, such as pharmaceutical development or food safety monitoring, the purity of analytical standards is a critical aspect of method validation and is subject to intense scrutiny by regulatory agencies. [12]

Conclusion: A Commitment to Analytical Excellence

The use of this compound as an internal standard is a powerful strategy for achieving accurate and precise quantification of acrylamide in complex matrices. However, the reliability of this approach is fundamentally dependent on the isotopic purity and enrichment of the labeled standard. A thorough characterization using a combination of HRMS and NMR spectroscopy is not merely a quality control measure but a necessary step to ensure the integrity of the analytical data. By understanding the principles of isotopic labeling and implementing rigorous analytical protocols, researchers can have full confidence in their quantitative results, ultimately contributing to advancements in drug development and the protection of public health.

References

-

Analysis of acrylamide in food by isotope-dilution liquid chromatography coupled with electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

-

Analysis of acrylamide in coffee and cocoa by isotope dilution liquid chromatography–tandem mass spectrometry. Macquarie University. Available at: [Link]

-

Development of isotope dilution-liquid chromatography/tandem mass spectrometry as a candidate reference method for the determination of acrylamide in ... ResearchGate. Available at: [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available at: [Link]

-

Characterization of Liquid Chromatography- Tandem Mass Spectrometry Method for the Determination of Acrylamide in Complex Environmental Samples. EPA. Available at: [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing. Available at: [Link]

-

Acrylamide quantitation in a diverse range of food matrices. SCIEX. Available at: [Link]

-

Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. SYNMR. Available at: [Link]

-

How Is Deuterium Used In NMR?. Chemistry For Everyone - YouTube. Available at: [Link]

-

Detection and Quantitation of Acrylamide in Foods. FDA. Available at: [Link]

-

Studies on the Stability of Acrylamide in Food During Storage. ACS Publications. Available at: [Link]

-

An improved LC-MS/MS method for the quantitation of acrylamide in processed foods. ResearchGate. Available at: [Link]

-

Analysis of relative isotopologue abundances for quantitative profiling of complex protein mixtures labelled with the acrylamide/D3-acrylamide alkylation tag system. PubMed. Available at: [Link]

-

Improve Acrylamide Analysis in Food with a Long-Lasting LC Column and a Cost-Effective Internal Standard. Restek. Available at: [Link]

-

Synthesis and properties of acrylamide-substituted base pair specific dyes for deoxyribonucleic acid template mediated synthesis of dye polymers. PubMed. Available at: [Link]

-

Rugged LC-MS/MS survey analysis for acrylamide in foods. PubMed. Available at: [Link]

-

Synthesis of 2-d-acrylamide. PubMed. Available at: [Link]

-

Determination of Acrylamide in Biscuits by High-Resolution Orbitrap Mass Spectrometry: A Novel Application. MDPI. Available at: [Link]

-

Analysis of relative isotopologue abundances for quantitative profiling of complex protein mixtures labelled with the acrylamide/D3-acrylamide alkylation tag system. CSU Research Output. Available at: [Link]

-

Isotopic labeling. Wikipedia. Available at: [Link]

-

Analytical Considerations of Stable Isotope Labelling in Lipidomics. PMC - PubMed Central. Available at: [Link]

-

Acrylamide in foods: occurrence, sources, and modeling. PubMed. Available at: [Link]

-

Biomedical rationale for acrylamide regulation and methods of detection. PMC - NIH. Available at: [Link]

-

Isotopic Labeling Services. Charles River Laboratories. Available at: [Link]

-

Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. Scientific & Academic Publishing. Available at: [Link]

-

Enzymatic synthesis of acrylamide: a success story not yet over. PubMed. Available at: [Link]

-

Isotope Internal Standard Method for Determination of Four Acrylamide Compounds in Food Contact Paper Products and Food Simulants by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of an Acrylamide-Based Resin for Coating Application. ResearchGate. Available at: [Link]

-

Determination of acrylamide in potato chips by a reversed-phase LC-MS method based on a stable isotope dilution assay. FAO AGRIS. Available at: [Link]

-

Determination of Acrylamide in Raw and Drinking Waters Application. Agilent. Available at: [Link]

Sources

- 1. Improve Acrylamide Analysis in Food with a Long-Lasting LC Column and a Cost-Effective Internal Standard [discover.restek.com]

- 2. Biomedical rationale for acrylamide regulation and methods of detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of acrylamide in potato chips by a reversed-phase LC-MS method based on a stable isotope dilution assay [agris.fao.org]

- 10. synmr.in [synmr.in]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. criver.com [criver.com]

A Comprehensive Technical Guide to the Physical Characteristics of Acrylamide-d5 Solid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrylamide-d5 is a deuterated form of acrylamide, a crucial monomer in polymer chemistry and a compound of significant interest in various research fields, including proteomics, materials science, and toxicology.[1][2] The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, provides a valuable tool for researchers, particularly in studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[2][3][4] The deuterium labeling allows for the tracking and quantification of acrylamide in complex biological and chemical systems, aiding in metabolic studies, environmental analysis, and the investigation of reaction mechanisms. This guide provides an in-depth exploration of the core physical characteristics of this compound in its solid state, offering technical insights and practical guidance for its use in a laboratory setting.

Molecular Structure and Identification

The fundamental identity of this compound is defined by its molecular structure, where five hydrogen atoms in the acrylamide molecule are replaced by deuterium atoms.

Chemical Formula: C₃D₅NO[5][6][7] or more descriptively, CD₂=CDCOND₂[8][9]

Molecular Weight: 76.11 g/mol [5][6][7][8][9]

CAS Number: 108152-65-4[5][8][9]

The molecular structure of this compound is depicted in the following diagram:

Caption: Molecular structure of this compound.

Physical Properties

The physical properties of this compound solid are crucial for its handling, storage, and application in experimental setups. While some properties are specific to the deuterated form, others can be closely approximated by the well-documented characteristics of its non-deuterated counterpart, acrylamide.

| Property | Value | Source |

| Appearance | White to off-white solid | [10] |

| Melting Point | 84-85 °C | [10] |

| Boiling Point | 125 °C at 33 hPa (for non-deuterated acrylamide) | [10] |

| Solubility | Soluble in water.[10] Highly soluble in ethanol, methanol, and acetone (for non-deuterated acrylamide).[2] | |

| Density | 1.122 g/cm³ at 30 °C (for non-deuterated acrylamide) | [2][11] |

| Vapor Pressure | 0.007 mmHg at 25 °C (for non-deuterated acrylamide) | [6][12] |

It is imperative for researchers to recognize that properties such as boiling point, density, and vapor pressure, which are primarily documented for standard acrylamide, serve as estimations for this compound. The slight increase in molecular weight due to deuterium substitution may lead to minor variations in these physical constants.

Stability and Storage

Proper storage and handling are paramount to maintain the integrity and stability of this compound solid.

Stability: this compound is stable if stored under recommended conditions.[9] However, like its non-deuterated form, it can be unstable under certain conditions. Acrylamide may polymerize violently when heated to its melting point, exposed to UV light, or in the presence of oxidizing agents.[12][13]

Storage Recommendations:

-

Temperature: Store at room temperature.[9]

-

Light: Protect from light.[14]

-

Container: Store in a tightly closed container in a dry and well-ventilated place.[7]

-

Incompatibilities: Avoid contact with acids, bases, oxidizing agents, reducing agents, iron, and iron salts.[15]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of this compound. While specific spectra for this compound are not widely published, the principles of how deuteration affects these spectra are well-understood.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium substitution significantly alters the ¹H NMR spectrum by removing signals corresponding to the replaced protons, which is a key method for verifying the extent of deuteration.[2] The ¹³C NMR spectrum will also show subtle changes in chemical shifts due to the isotopic effect.

-

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of C-D, N-D, and other bonds involving deuterium are lower than their C-H and N-H counterparts. This results in characteristic shifts in the IR and Raman spectra, providing a clear signature of deuteration.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of this compound will be observed at a higher mass-to-charge ratio (m/z) compared to acrylamide, corresponding to the addition of five deuterium atoms. This technique is frequently used for the quantification of this compound in various matrices.[3][4]

Experimental Protocols

Safe Handling of this compound Solid

Acrylamide and its deuterated analogues are classified as toxic and potentially carcinogenic.[10] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

-

Wear a lab coat, nitrile gloves, and safety goggles.[5]

Handling Procedures:

-

All handling of solid this compound should be performed in a certified chemical fume hood to avoid inhalation of dust particles.[5]

-

Use a dedicated set of spatulas and weighing boats for handling the solid.

-

Avoid direct contact with the skin. In case of contact, wash the affected area thoroughly with soap and water.[10]

-

Clean the work area with a damp cloth after handling to remove any residual powder.

The following workflow diagram illustrates the key steps for the safe handling of this compound solid:

Caption: Workflow for the safe handling of solid this compound.

Preparation of a Stock Solution

A common application of this compound is its use in solution. The following protocol outlines the preparation of a stock solution.

Materials:

-

This compound solid

-

High-purity water or appropriate solvent

-

Volumetric flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a chemical fume hood, carefully weigh the desired amount of this compound solid.

-

Transfer the solid to a clean, dry volumetric flask.

-

Add a portion of the solvent to the flask, cap it, and gently swirl to dissolve the solid. A magnetic stirrer can be used to facilitate dissolution.

-

Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the solution in a dark bottle at 4 °C.[16]

Conclusion

This compound solid is a valuable tool for researchers across multiple scientific disciplines. A thorough understanding of its physical characteristics, including its molecular identity, physical properties, stability, and spectroscopic signatures, is essential for its effective and safe use. By adhering to the guidelines and protocols outlined in this technical guide, researchers can confidently incorporate this compound into their experimental designs, leveraging its unique isotopic properties to advance their scientific investigations.

References

-

CAS No : 108152-65-4 | Chemical Name : Acrylamide D5 | Pharmaffiliates. (n.d.). Retrieved January 15, 2026, from [Link]

-

Acrylamide D5 - Analytical Standard Solutions (A2S). (n.d.). Retrieved January 15, 2026, from [Link]

-

Draft Toxicological Profile for Acrylamide. (2012). Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]

-

Acrylamide quantitation in a diverse range of food matrices - SCIEX. (n.d.). Retrieved January 15, 2026, from [Link]

-

Acrylamide - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis and properties of acrylamide-substituted base pair specific dyes for deoxyribonucleic acid template mediated synthesis of dye polymers - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

-

Deuterated Acrylamide Derivatives for Advanced NMR and Polymer Research. (2025, July 12). ResolveMass Laboratories. Retrieved from [Link]

-

SAFE HANDLING OF RADIOACTIVE ISOTOPES - OSTI.GOV. (n.d.). Retrieved January 15, 2026, from [Link]

-

Application of ion-trap LC/MS/MS for determination of acrylamide in processed foods - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

-

Detection and Quantitation of Acrylamide in Foods - FDA. (n.d.). Retrieved January 15, 2026, from [Link]

-

13 C NMR spectra of (a) CMG, (b) acrylamide, (c) CMG-g-PAM 5 (C) and... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Preparation of Linear Acrylamide | Mullins Molecular Retrovirology Lab. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis of 2-d-acrylamide - PubMed. (2018, June 30). Retrieved from [Link]

-

Determination of Acrylamide in Biscuits by High-Resolution Orbitrap Mass Spectrometry: A Novel Application - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

-

Stability of acrylamide in food during storage. (n.d.). Retrieved January 15, 2026, from [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0004296). (n.d.). Retrieved January 15, 2026, from [Link]

-

Studies on the Stability of Acrylamide in Food During Storage. (n.d.). Retrieved January 15, 2026, from [Link]

-

Table 4-2, Physical and Chemical Properties of Acrylamide - NCBI - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

(PDF) Crystal structure of acrylamide - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Acrylamide - Hazardous Substance Fact Sheet. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

- 1. Acrylamide - Wikipedia [en.wikipedia.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Application of ion-trap LC/MS/MS for determination of acrylamide in processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection and Quantitation of Acrylamide in Foods | FDA [fda.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ACRYLAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. This compound (6CI) MSDS CasNo.108152-65-4 [m.lookchem.com]

- 8. ehs.ucmerced.edu [ehs.ucmerced.edu]

- 9. documents.manchester.ac.uk [documents.manchester.ac.uk]

- 10. moravek.com [moravek.com]

- 11. Effect of Storage on Acrylamide and 5-hydroxymethylfurfural Contents in Selected Processed Plant Products with Long Shelf-life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. nj.gov [nj.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Acrylamide CAS#: 79-06-1 [m.chemicalbook.com]

- 16. Acrylamide Stock Solution Preparation and Recipe | AAT Bioquest [aatbio.com]

Understanding the Mass Shift in Acrylamide-d5: An In-depth Technical Guide

Foreword for the Modern Researcher

In the landscape of quantitative proteomics and drug development, precision is paramount. The ability to discern subtle changes in protein expression or modification can be the pivotal factor in groundbreaking discoveries. Stable isotope labeling, coupled with mass spectrometry, has emerged as a cornerstone technique for achieving this precision. Among the various labeling strategies, the use of deuterated reagents like acrylamide-d5 offers a robust and cost-effective method for relative and absolute quantification.

This guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the principles and applications of this compound in their analytical workflows. We will move beyond a superficial overview, delving into the core mechanics of the mass shift, the rationale behind experimental choices, and the practical nuances of its implementation. Our goal is to equip you with not just the "how," but the "why," fostering a more intuitive and effective application of this powerful technique.

Part 1: The Foundation - Isotopic Labeling and the Deuterium Effect

At its core, the utility of this compound lies in the principles of isotopic labeling. In mass spectrometry, we measure the mass-to-charge ratio (m/z) of ions. By introducing a "heavy" isotope into one sample population and comparing it to a "light" (natural abundance) sample, we can precisely quantify the relative abundance of molecules between the two samples.[1][2][3]

Deuterium (²H or D), a stable isotope of hydrogen, contains one proton and one neutron, making it approximately twice as heavy as protium (¹H), which has only a proton. When hydrogen atoms in a molecule are replaced with deuterium atoms, the molecule's overall mass increases in a predictable manner. This mass difference is the "mass shift" that we observe in the mass spectrometer.

Acrylamide (C₃H₅NO) is a small molecule that readily and specifically alkylates the thiol group of cysteine residues in proteins under appropriate pH conditions.[4][5] This specific reactivity makes it an excellent tool for targeting a particular amino acid. The deuterated isotopologue, this compound, has five hydrogen atoms replaced by deuterium.

The Chemistry of Mass Shift: A Closer Look

The theoretical mass of a molecule is calculated by summing the masses of its constituent isotopes. Let's compare acrylamide and this compound:

| Atom | Natural Acrylamide (C₃H₅NO) | This compound (C₃D₅NO) |

| Carbon (¹²C) | 3 x 12.000000 Da | 3 x 12.000000 Da |

| Hydrogen (¹H) | 5 x 1.007825 Da | - |

| Deuterium (²H) | - | 5 x 2.014102 Da |

| Nitrogen (¹⁴N) | 1 x 14.003074 Da | 1 x 14.003074 Da |

| Oxygen (¹⁶O) | 1 x 15.994915 Da | 1 x 15.994915 Da |

| Total Mass | 71.037114 Da | 76.067624 Da |

| Mass Shift | \multicolumn{2}{c | }{+5.03051 Da } |

This calculated mass shift is the key to its use in quantitative proteomics. When a cysteine-containing peptide from a "light" sample is alkylated with acrylamide, and the same peptide from a "heavy" sample is alkylated with this compound, they will appear as a pair of peaks in the mass spectrum separated by this precise mass difference.

Part 2: The Workflow - From Sample to Signal

A typical quantitative proteomics experiment using this compound involves several critical steps. The following workflow is designed to ensure reproducible and accurate results.

Caption: A generalized experimental workflow for quantitative proteomics using acrylamide and this compound labeling.

Step-by-Step Experimental Protocol

1. Protein Extraction and Quantification:

-

Lyse cells or tissues using a suitable buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Quantify the protein concentration of each sample using a reliable method (e.g., BCA assay). Accurate quantification at this stage is crucial for ensuring a 1:1 mixing ratio later.

2. Reduction and Alkylation (Labeling):

-

Reduction: To a defined amount of protein (e.g., 100 µg) from each sample, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes. This step breaks the disulfide bonds, making the cysteine residues accessible.

-

Alkylation:

-

Light Sample: Add acrylamide to a final concentration of 50 mM.

-

Heavy Sample: Add this compound to a final concentration of 50 mM.

-

Incubate both samples in the dark at room temperature for 1 hour. This covalent modification of cysteine residues is irreversible.

-

-

Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM.

3. Sample Combination and Proteolytic Digestion:

-

Combine the "light" and "heavy" labeled samples in a 1:1 ratio based on the initial protein quantification.

-

Perform buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using spin columns or dialysis.

-

Add a protease, most commonly trypsin, at a 1:50 enzyme-to-protein ratio. Incubate overnight at 37°C.

4. LC-MS/MS Analysis:

-

Acidify the digested peptide mixture with formic acid to a final concentration of 0.1%.

-

Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) coupled with a nano-liquid chromatography system.[5][6]

-

Set the mass spectrometer to acquire data in a data-dependent mode, selecting the most abundant precursor ions for fragmentation (MS/MS).

5. Data Analysis:

-

Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

-

The software will identify peptides by matching the MS/MS fragmentation patterns to a protein sequence database.

-

For quantification, the software will look for pairs of peptide ions with the specific mass difference corresponding to the acrylamide/acrylamide-d5 label. The ratio of the peak intensities of these pairs reflects the relative abundance of the protein in the original two samples.

Part 3: Interpreting the Data - Beyond the Numbers

The output of a quantitative proteomics experiment is a list of proteins and their relative abundance ratios. However, a Senior Application Scientist understands that the quality of this data is paramount.

Fragmentation Patterns and Confidence

In MS/MS, the peptide ion is fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides the sequence information of the peptide. When a cysteine residue is labeled with acrylamide or this compound, the mass of the fragment ions containing that residue will also be shifted.

Caption: Fragmentation of a peptide containing a cysteine residue, illustrating the mass shift in fragment ions.

Observing this mass shift in the fragment ions provides an additional layer of confidence in the peptide identification and quantification. It confirms that the observed precursor ion pair is indeed the same peptide with and without the isotopic label.

Potential Pitfalls and Considerations

-

Incomplete Labeling: If the alkylation reaction does not go to completion, some cysteine residues will remain unlabeled, leading to inaccurate quantification. It is essential to optimize the reaction conditions to ensure complete labeling.

-

Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier from a reverse-phase chromatography column than their non-deuterated counterparts.[5] Modern data analysis software can typically account for this small shift in retention time.

-

Deamidation: Deamidation of asparagine and glutamine residues is a common post-translational modification that results in a mass increase of approximately 0.98 Da.[7] This can sometimes be mistaken for an isotopic label if the mass spectrometer has insufficient resolution. High-resolution instruments are crucial to distinguish between deamidation and isotopic labeling.

Part 4: Applications in Drug Development

The precise quantification enabled by this compound labeling has significant implications for drug development:

-

Target Engagement Studies: By comparing the proteome of cells treated with a drug to untreated cells, researchers can identify which proteins the drug is interacting with. A change in the abundance or modification of a protein in the presence of the drug can indicate target engagement.

-

Biomarker Discovery: this compound labeling can be used to compare the proteomes of healthy and diseased tissues, or to compare samples from patients who respond to a treatment versus those who do not. This can lead to the discovery of new biomarkers for diagnosis, prognosis, or treatment response.

-

Toxicity Studies: Changes in the proteome of cells or tissues exposed to a drug candidate can provide insights into potential toxicity mechanisms.[8]

Conclusion

This compound is a powerful tool in the arsenal of the modern researcher. By understanding the fundamental principles of its mass shift, adhering to rigorous experimental protocols, and critically evaluating the resulting data, scientists can unlock a wealth of quantitative information about the proteome. This in-depth understanding is not merely academic; it is the foundation upon which robust and reproducible scientific discoveries are built, driving forward the fields of basic research and drug development.

References

-

Stable isotopic labeling of proteins for quantitative proteomic applications. (2008). Briefings in Functional Genomics and Proteomics. [Link]

-

Chemical isotope labeling for quantitative proteomics. (n.d.). Wiley Online Library. [Link]

-

Stable Isotope Labeling Strategies. (n.d.). University of Washington Proteomics Resource. [Link]

-

Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. (n.d.). Longdom Publishing. [Link]

-

Quantitative proteomics by stable isotope labeling and mass spectrometry. (2007). Methods in Molecular Biology. [Link]

-

Synthesis and properties of acrylamide-substituted base pair specific dyes for deoxyribonucleic acid template mediated synthesis of dye polymers. (1993). Journal of Biomolecular Structure & Dynamics. [Link]

-

Quantitative Analysis of Acrylamide Labeled Serum Proteins by LC-MS/MS. (n.d.). Phanstiel Lab. [Link]

-

Analysis of relative isotopologue abundances for quantitative profiling of complex protein mixtures labelled with the acrylamide/D3-acrylamide alkylation tag system. (2001). Rapid Communications in Mass Spectrometry. [Link]

-

Quantitative analysis of acrylamide labeled serum proteins by LC-MS/MS. (2006). Journal of Proteome Research. [Link]

-

Deuterated Acrylamide-d3 | CAS 122775-19-3. (n.d.). ResolveMass Laboratories Inc.[Link]

-

Analysis of relative isotopologue abundances for quantitative profiling of complex protein mixtures labelled with the acrylamide/D3-acrylamide alkylation tag system. (2001). CSU Research Output. [Link]

-

Synthesis and Characterization of Acrylamide-Based Anionic Copolymer and Investigation of Solution Properties. (2014). Journal of Spectroscopy. [Link]

-

Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. (2014). American Journal of Polymer Science. [Link]

-

Detection and Quantitation of Acrylamide in Foods. (n.d.). FDA. [Link]

-

Synthesis of 2-d-acrylamide. (2018). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

Deuterated Poly(acrylamide-d3). (n.d.). Isotope Science / Alfa Chemistry. [Link]

-

MS spectra of (a) acrylamide and (b) 13 C3-acrylamide in a mixture of... (n.d.). ResearchGate. [Link]

-

Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels. (n.d.). MDPI. [Link]

-

Protein Sample Preparation from Acrylamide Gel for Mass Spectrometry. (2025). Protocols.io. [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. (2023). Nature Reviews Drug Discovery. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Applications of Deuterium in medicinal chemistry. (2019). Journal of Medicinal Chemistry. [Link]

-

Determination of Acrylamide in Biscuits by High-Resolution Orbitrap Mass Spectrometry: A Novel Application. (n.d.). MDPI. [Link]

-

Acrylamide fragmentation scheme. (n.d.). ResearchGate. [Link]

-

Application of ion-trap LC/MS/MS for determination of acrylamide in processed foods. (2004). Shokuhin Eiseigaku Zasshi. [Link]

-

Structural Confirmation of Polymeric Material Using MS/MS and Fragmentation Mechanisms. (n.d.). Waters. [Link]

-

Peptide mapping of proteins from acrylamide gels. (1973). Analytical Biochemistry. [Link]

-

Application of Ion-trap LC/MS/MS for Determination of Acrylamide in Processed Foods. (2004). ResearchGate. [Link]

-

Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer. (2015). Journal of The American Society for Mass Spectrometry. [Link]

-

MS/MS fragmentation. (n.d.). Fiehn Lab. [Link]

-

Applications of tandem mass spectrometry (MS/MS) in antimicrobial peptides field. (2024). Talanta. [Link]

-

Determination of acrylamide in processed foods by LC/MS using column switching. (2003). Shokuhin Eiseigaku Zasshi. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. longdom.org [longdom.org]

- 3. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of relative isotopologue abundances for quantitative profiling of complex protein mixtures labelled with the acrylamide/D3-acrylamide alkylation tag system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of acrylamide labeled serum proteins by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phanstiel-lab.med.unc.edu [phanstiel-lab.med.unc.edu]

- 7. Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy Acrylamide-d3 | 122775-19-3 [smolecule.com]

The Expanding Utility of Deuterated Acrylamide in Advanced Scientific Research: A Technical Guide

Abstract

Isotopically labeled compounds have become indispensable tools in modern scientific research, offering unprecedented precision in the exploration of molecular behaviors. Among these, deuterated acrylamide and its derivatives have emerged as particularly valuable probes in a diverse range of fields, including proteomics, polymer science, and material science. The strategic substitution of hydrogen with deuterium atoms imparts unique properties that enhance analytical sensitivity and enable novel experimental approaches. This technical guide provides an in-depth exploration of the core applications of deuterated acrylamide, offering researchers, scientists, and drug development professionals a comprehensive understanding of its utility. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data in a clear, comparative format.

Introduction: The Isotopic Advantage of Deuterated Acrylamide

Deuterated acrylamide is a stable isotope-labeled analog of acrylamide where one or more hydrogen atoms are replaced by deuterium (²H).[1] This seemingly subtle modification has profound implications for its physicochemical properties and, consequently, its application in scientific research. The increased mass of deuterium alters vibrational frequencies of molecular bonds, leading to kinetic isotope effects that can be exploited to study reaction mechanisms.[1] Furthermore, the difference in nuclear magnetic properties between hydrogen and deuterium is the cornerstone of its utility in Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering.[2][3]

Commercially available deuterated acrylamide variants, such as acrylamide-d3, are invaluable for a multitude of applications.[1] These range from serving as internal standards in quantitative mass spectrometry to acting as tracers in metabolic studies and as monomers for synthesizing specialized polymers.[1][4] The choice of a specific deuterated variant, such as N-Isopropyl acrylamide-d3, -d7, or -d10, depends on the desired degree of proton suppression and the specific requirements of the analytical technique being employed.[2]

Applications in Mass Spectrometry and Proteomics

One of the most prominent applications of deuterated acrylamide is in quantitative proteomics, where it serves as a robust tool for labeling proteins and peptides.[5]

Cysteine-Specific Labeling for Quantitative Proteomics

The vinyl group of acrylamide readily reacts with the sulfhydryl group of cysteine residues in proteins via a Michael addition reaction. By using a combination of "light" (non-deuterated) and "heavy" (deuterated) acrylamide to label two different protein samples, researchers can accurately quantify relative protein abundance using mass spectrometry.[5]

The mass difference between the light and heavy labeled peptides allows for their simultaneous detection and quantification in a single mass spectrometry run. This approach offers a simple and inexpensive method for quantitative proteomic analysis.[5] While both deuterated and ¹³C-labeled acrylamide can be used, it is worth noting that deuterated compounds may exhibit slight shifts in chromatographic retention times compared to their non-deuterated counterparts.[6][7]

Experimental Protocol: Quantitative Proteomic Analysis using Deuterated Acrylamide Labeling

-

Protein Extraction and Preparation: Extract proteins from two experimental samples (e.g., control and treated cells).

-

Reduction and Alkylation:

-

Reduce disulfide bonds in the proteins using a reducing agent like dithiothreitol (DTT).

-

Alkylate the resulting free cysteine residues. For the control sample, use non-deuterated ("light") acrylamide. For the experimental sample, use deuterated ("heavy") acrylamide (e.g., acrylamide-d3).

-

-

Sample Combination and Digestion: Combine the light- and heavy-labeled protein samples in a 1:1 ratio. Digest the combined protein mixture into peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the peptide pairs with a specific mass difference corresponding to the deuterated label. The ratio of the peak intensities of the heavy and light peptide pairs reflects the relative abundance of the protein in the two original samples.

Internal Standard for Acrylamide Quantification

Deuterated acrylamide, particularly acrylamide-d3, is an ideal internal standard for the quantitative analysis of acrylamide in various matrices, including food products and biological samples.[1][4] Since its chemical properties are nearly identical to native acrylamide, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer.[1] The known concentration of the added deuterated standard allows for precise quantification of the endogenous acrylamide.[8]

Table 1: Comparison of Deuterated Acrylamide Variants for Mass Spectrometry

| Deuterated Variant | Key Features | Primary Application |

| Acrylamide-d3 | Three deuterium atoms on the vinyl group.[1] | Internal standard for acrylamide quantification, quantitative proteomics.[1] |

| ¹³C₃-Acrylamide | Three ¹³C atoms. | Alternative to deuterated acrylamide for quantitative proteomics to avoid chromatographic shifts.[6][7] |

Applications in Polymer and Materials Science

Deuterated acrylamide and its derivatives are powerful tools for investigating the structure, dynamics, and properties of polymers.[2]

Probing Polymer Dynamics with NMR Spectroscopy